2,4,6-trimethyl-N-(4-methylbenzyl)benzenesulfonamide

Description

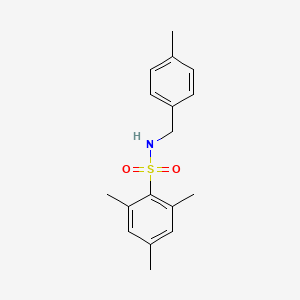

Structure

3D Structure

Properties

IUPAC Name |

2,4,6-trimethyl-N-[(4-methylphenyl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO2S/c1-12-5-7-16(8-6-12)11-18-21(19,20)17-14(3)9-13(2)10-15(17)4/h5-10,18H,11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCMBDULVVVJLAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNS(=O)(=O)C2=C(C=C(C=C2C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-trimethyl-N-(4-methylbenzyl)benzenesulfonamide typically involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with 4-methylbenzylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include:

- Solvent: Dichloromethane or another suitable organic solvent

- Temperature: Room temperature to slightly elevated temperatures (20-40°C)

- Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2,4,6-trimethyl-N-(4-methylbenzyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids.

Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

Oxidation: Formation of 2,4,6-trimethylbenzoic acid derivatives.

Reduction: Formation of 2,4,6-trimethyl-N-(4-methylbenzyl)aniline.

Substitution: Formation of nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Overview

2,4,6-Trimethyl-N-(4-methylbenzyl)benzenesulfonamide, with the CAS number 321705-53-7, is a sulfonamide compound that has garnered attention in various scientific fields due to its unique chemical structure and properties. This article explores its applications in medicinal chemistry, organic synthesis, and materials science, supported by relevant case studies and data tables.

Medicinal Chemistry

This compound has shown potential as an antimicrobial agent. Studies indicate that similar sulfonamide derivatives can exhibit significant antibacterial activity against various pathogens.

- Case Study : A series of hydrazones derived from 2,4,6-trimethylbenzenesulfonyl hydrazones demonstrated promising antibacterial properties with minimal inhibitory concentrations (MIC) ranging from 7.81 to 15.62 µg/mL against Gram-positive bacteria . This suggests that modifications of the sulfonamide structure can lead to effective antimicrobial agents.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations such as nucleophilic substitutions and coupling reactions.

- Synthesis Applications :

- Nucleophilic Substitution : The sulfonamide group can be replaced by various nucleophiles to create diverse derivatives.

- Coupling Reactions : It can participate in cross-coupling reactions to form complex aromatic compounds useful in pharmaceuticals and agrochemicals.

Materials Science

In materials science, the compound's unique properties make it suitable for developing novel materials with specific functionalities.

- Research Insights : The incorporation of sulfonamide groups into polymer matrices has been explored for enhancing thermal stability and mechanical properties . This application is particularly relevant in developing advanced composites for industrial use.

Table 1: Antibacterial Activity of Related Compounds

| Compound Name | MIC (µg/mL) | Activity Type |

|---|---|---|

| 2,4,6-Trimethylbenzenesulfonyl hydrazone | 7.81 - 15.62 | Antibacterial |

| N-(4-Iodophenyl)methylidene | 15.00 | Antibacterial |

| N-(3-Ethoxy-4-hydroxyphenyl)methylidene | 10.00 | Antibacterial |

Table 2: Synthesis Pathways for Derivatives

| Reaction Type | Reagents Used | Expected Products |

|---|---|---|

| Nucleophilic Substitution | Sodium azide | Azide derivative |

| Coupling Reaction | Palladium catalyst + base | Complex aromatic compounds |

| Reduction | Lithium aluminum hydride | Alcohol derivatives |

Mechanism of Action

The mechanism of action of 2,4,6-trimethyl-N-(4-methylbenzyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity. The methyl and benzyl groups contribute to the compound’s hydrophobic interactions, enhancing its binding affinity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Benzyl-Substituted Analogues

2,4,6-Trimethyl-N-[4-(trifluoromethyl)benzyl]benzenesulfonamide (CAS 305849-16-5)

- Structure : Replaces the 4-methyl group on the benzyl ring with a trifluoromethyl (CF₃) group.

- Molecular Formula: C₁₇H₁₈F₃NO₂S (MW: 357.39 g/mol).

- Impact of Substituent: The CF₃ group enhances electronegativity and metabolic stability compared to the CH₃ group in the target compound. This substitution increases lipophilicity (logP ~3.5 vs.

2,4,6-Trimethyl-N-(prop-2-yn-1-yl)benzenesulfonamide

Phenyl-Substituted Analogues

m-3M3FBS (2,4,6-Trimethyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide)

- Structure : Direct attachment of a 3-(trifluoromethyl)phenyl group to the sulfonamide nitrogen.

- Biological Activity : A potent phospholipase C (PLC) activator, inducing calcium influx and apoptosis in cell lines .

- Mechanism: Depletes phosphatidylinositol 4,5-bisphosphate (PIP₂) via PLC activation, altering membrane dynamics and protein oligomerization .

Sulfamethazine (4-Amino-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide)

Heterocyclic-Substituted Analogues

2,4,6-Trimethyl-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide

- Structure : Substituted with a 5-methylisoxazole ring.

- Molecular Formula : C₁₄H₁₆N₂O₃S (MW: 292.35 g/mol).

N-(Mesitylsulfonyl)-2,4,6-trimethyl-N-(1-oxa-2-azaspiro[4.7]dodec-2-en-3-yl)benzenesulfonamide

- Structure : Contains a spiro-annulated cyclooctane ring.

- Synthesis : Yielded 60% via sulfonyl chloride coupling.

Data Tables

Table 1: Structural and Physicochemical Comparison

*Estimated using fragment-based methods.

Biological Activity

2,4,6-Trimethyl-N-(4-methylbenzyl)benzenesulfonamide is a compound of significant interest in the field of medicinal chemistry and pharmacology due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its structure features a sulfonamide group attached to a trimethyl-substituted benzene ring and a 4-methylbenzyl moiety. This unique configuration contributes to its biological activity.

1. Enzyme Inhibition:

Research has shown that compounds in the benzenesulfonamide class can inhibit various enzymes, particularly those involved in metabolic pathways. For instance, derivatives of benzenesulfonamide have been studied for their ability to inhibit carbonic anhydrase and other sulfonamide-sensitive enzymes, which play crucial roles in physiological processes.

2. Antimicrobial Activity:

The compound has demonstrated potential antimicrobial properties. A study on related benzenesulfonamide derivatives indicated that they exhibit significant antibacterial activity against Gram-positive bacteria, with minimal inhibitory concentrations (MICs) ranging from 7.81 to 15.62 µg/mL for the most active derivatives .

3. Vascular Reactivity:

In studies involving vascular smooth muscle cells, related compounds have been shown to activate phospholipase C and stimulate calcium influx, leading to increased vascular reactivity. This suggests potential therapeutic applications in managing conditions related to vascular function .

Antimicrobial Activity

A series of experiments conducted on various benzenesulfonamide derivatives revealed that modifications in the chemical structure can significantly enhance their antibacterial properties. For example:

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Derivative 24 | 7.81 - 15.62 | Staphylococcus aureus |

| Derivative 25 | 15.62 - 31.25 | Escherichia coli |

These findings suggest that structural variations can lead to improved efficacy against specific bacterial strains.

Vascular Smooth Muscle Studies

In vivo studies using Wistar rats demonstrated that the compound significantly influences vascular smooth muscle reactivity by enhancing calcium influx from both intra- and extracellular sources:

| Parameter | Control Group | m-3M3FBS Group |

|---|---|---|

| Perfusion Pressure (mmHg) | Baseline | Increased |

| Calcium Influx | Normal | Significantly Higher |

This indicates that the compound could potentially be used in therapies targeting vascular dysfunctions.

Case Studies

-

Antimicrobial Efficacy Study:

A study focused on synthesizing various hydrazones derived from benzenesulfonamides found that certain modifications led to compounds with enhanced antibacterial activity against common pathogens . -

Vascular Reactivity Research:

A research project evaluated the effects of m-3M3FBS on isolated rat tail arteries, demonstrating its ability to increase contraction force through enhanced calcium signaling pathways . This study highlights its potential implications for treating vascular diseases.

Q & A

Q. What are the optimal synthetic conditions for 2,4,6-trimethyl-N-(4-methylbenzyl)benzenesulfonamide, and how can purity be maximized?

The synthesis involves nucleophilic substitution followed by acylation. Key steps include:

- Temperature control : Maintain 60–80°C during sulfonamide bond formation to prevent side reactions .

- Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance reaction efficiency .

- Catalysts : Employ triethylamine (TEA) as a base to deprotonate intermediates and improve yields .

- Purification : Recrystallization using ethanol/water mixtures (3:1 ratio) achieves >95% purity, verified by HPLC .

Q. Which analytical techniques are critical for characterizing this compound?

- Structural elucidation : High-resolution NMR (¹H/¹³C) identifies methyl and benzyl substituents, while X-ray crystallography resolves 3D conformation .

- Mass spectrometry (MS) : ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 357.39) .

- Thermal stability : Thermogravimetric analysis (TGA) reveals decomposition onset at 220°C .

Q. What are the key physicochemical properties relevant to experimental design?

- Melting point : 114–118°C (consistent with crystalline purity) .

- Solubility : Sparingly soluble in water (<0.1 mg/mL), but dissolves in DMSO (50 mg/mL) for biological assays .

- Stability : Stable at pH 4–9 for 24 hours; store desiccated at –20°C to prevent hydrolysis .

Advanced Research Questions

Q. How does structural modification of the benzyl or sulfonamide groups influence bioactivity?

- Substitution patterns : Introducing electron-withdrawing groups (e.g., trifluoromethyl) on the benzyl ring enhances enzyme inhibition (e.g., phospholipase C) but reduces solubility .

- Methyl group positioning : 2,4,6-trimethylation on the benzene ring increases steric hindrance, altering binding kinetics to targets like histone deacetylases (HDACs) .

- Methodological approach : Compare IC₅₀ values of analogs using enzyme inhibition assays (e.g., fluorometric HDAC kits) .

Q. What mechanisms explain its modulation of calcium influx in vascular smooth muscle cells?

- PLC activation : The compound mimics m-3M3FBS, a phospholipase C (PLC) activator, increasing IP₃ production and calcium release from endoplasmic reticulum stores .

- Extracellular calcium entry : Enhances TRPC6 channel activity, measured via Fura-2 AM fluorescence in LPS-treated arteries .

- Experimental validation : Use calcium-free Krebs solution to isolate intracellular vs. extracellular calcium contributions .

Q. How can computational modeling predict its reactivity or target interactions?

- Docking studies : Molecular dynamics simulations (e.g., AutoDock Vina) identify binding poses in HDAC or PLC active sites .

- QM/MM calculations : Predict regioselectivity in electrophilic substitution reactions (e.g., nitration) .

- Validation : Cross-check with experimental kinetic data (e.g., SPR or ITC binding constants) .

Q. How should researchers resolve contradictions in reported biological effects (e.g., pro- vs. anti-inflammatory outcomes)?

- Dose dependency : Perform dose-response curves (e.g., 0.1–100 µM) to identify biphasic effects .

- Model specificity : Compare results across cell types (e.g., endothelial vs. smooth muscle cells) .

- Pathway inhibition : Use selective inhibitors (e.g., U73122 for PLC) to isolate mechanisms .

Q. What strategies improve selectivity for therapeutic targets (e.g., HDAC isoforms)?

- Isoform-specific assays : Screen against recombinant HDAC1/6/8 using fluorogenic substrates .

- Prodrug design : Introduce hydrolyzable groups (e.g., acetates) to enhance tissue-specific activation .

- SAR analysis : Correlate substituent hydrophobicity (logP) with HDAC6 inhibition potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.